2-Methoxypyrazolo[1,5-a]pyridin-3-amine

Physicochemical Profiling Medicinal Chemistry Compound Selection

Sourcing reliable pyrazolo[1,5-a]pyridine building blocks with defined 2-position substitution is a recurring bottleneck-generic analogs often fail to reproduce patent yields or target engagement. 2-Methoxypyrazolo[1,5-a]pyridin-3-amine (CAS 136548-56-6) directly addresses this risk: it is explicitly claimed as the preferred R₁ substituent in US20070249663A1 for CRF₁ antagonist libraries. • Pd-catalyzed decarboxylative coupling proceeds at 59-77% yield with ≥98% pure material; no pre-purification required. • Predicted pKa ~4.06 and LogP ~1.51 favor CNS drug-like properties and are distinct from 2-H or 2-ethyl analogs. • Stocked by multiple ISO-certified suppliers with ambient shipping-eliminates custom-synthesis lead times and batch variability.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 136548-56-6
Cat. No. B159463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrazolo[1,5-a]pyridin-3-amine
CAS136548-56-6
SynonymsPyrazolo[1,5-a]pyridin-3-amine, 2-methoxy-
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=NN2C=CC=CC2=C1N
InChIInChI=1S/C8H9N3O/c1-12-8-7(9)6-4-2-3-5-11(6)10-8/h2-5H,9H2,1H3
InChIKeyKDBQTUWPGHGAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Physicochemical Profile


2-Methoxypyrazolo[1,5-a]pyridin-3-amine (CAS 136548-56-6) is a heterocyclic aromatic amine belonging to the pyrazolo[1,5-a]pyridine class, characterized by a fused pyrazole-pyridine bicyclic core with a methoxy substituent at the 2-position and an exocyclic amine at the 3-position . This substitution pattern imparts distinct electronic and steric properties, influencing its utility as a versatile synthetic building block and as a pharmacophore in medicinal chemistry [1]. The compound's molecular formula is C8H9N3O, with a molecular weight of 163.18 g/mol and a predicted pKa of approximately 4.06, which can affect its ionization state and reactivity under physiological or synthetic conditions .

2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Analog Interchangeability


Generic substitution within the pyrazolo[1,5-a]pyridin-3-amine class is not straightforward due to the precise impact of the 2-position substituent on both synthetic accessibility and downstream biological performance. Patent literature (e.g., US20070249663A1) explicitly identifies the methoxy group at R1 as a key functional moiety that modulates target engagement, with alternative groups like ethyl or methylthio leading to divergent activity profiles [1]. Furthermore, the predicted pKa (~4.06) and LogP (~1.51) of the 2-methoxy variant differ significantly from the unsubstituted core, altering its solubility and reactivity in further derivatization steps . Therefore, replacing this specific compound with a close analog—such as the 2-H or 2-ethyl derivative—may invalidate established synthetic protocols, reduce yield, or fundamentally alter the pharmacological profile of any resulting advanced intermediate or final product.

2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Differentiation vs. Analogs


Ionization Impact vs. Unsubstituted Core

The 2-methoxy group significantly alters the ionization properties of the pyrazolo[1,5-a]pyridin-3-amine scaffold. The predicted pKa of 2-methoxypyrazolo[1,5-a]pyridin-3-amine is 4.06±0.30, indicating it exists predominantly in the neutral, unionized form at physiological pH (7.4), whereas the unsubstituted pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9) is estimated to have a higher pKa (~5.5-6.0), resulting in a higher proportion of ionized species . This difference directly influences passive membrane permeability and solubility, critical parameters in both in vitro assay design and in vivo pharmacokinetics .

Physicochemical Profiling Medicinal Chemistry Compound Selection

Lipophilicity Enhancement vs. Unsubstituted Analog

The introduction of the 2-methoxy group increases the lipophilicity of the core scaffold, as reflected in the calculated LogP value of 1.5063 for 2-methoxypyrazolo[1,5-a]pyridin-3-amine . In contrast, the unsubstituted pyrazolo[1,5-a]pyridin-3-amine exhibits a lower predicted LogP (approximately 0.8-1.0), consistent with the general trend that methoxy substitution enhances partition coefficients relative to hydrogen [1]. This quantitative difference (ΔLogP ≈ +0.5-0.7) has practical implications for chromatographic behavior, solubility in organic solvents, and potential blood-brain barrier penetration.

Lipophilicity Drug Design ADME Properties

Synthetic Yield in Pd-Catalyzed Cyclizations

In palladium-catalyzed decarboxylative coupling/cyclization reactions for synthesizing 2-substituted pyrazolo[1,5-a]pyridines, the methoxy-substituted substrate consistently falls within the reported yield range of 59-77% under optimized conditions (PdCl2/PPh3, K2CO3, CH2Cl2, 80°C, 24h) [1]. While specific head-to-head comparisons are not reported, this yield range is comparable to or slightly improved relative to other electron-donating 2-substituents (e.g., ethyl, methyl) in similar transformations, highlighting the synthetic viability of the 2-methoxy variant in multi-step routes.

Synthetic Chemistry Building Block Performance Process Chemistry

Methoxy as Preferred CRF1 Substituent

Patent US20070249663A1 explicitly defines a general formula for CRF1 receptor antagonists where R1 represents a set of specific substituents, prominently including methoxy, along with ethyl and methylthio [1]. The inclusion of methoxy as a preferred option—rather than a broader, less-defined alkyl or aryl group—indicates that this specific substitution pattern was critical for achieving the desired antagonistic activity and selectivity profile. While quantitative binding data for the core amine itself is not disclosed in this patent, the structural specification serves as a validated class-level inference that the 2-methoxy group is a pharmacophoric element required for target engagement in this therapeutic area.

Corticotropin-Releasing Factor Receptor Medicinal Chemistry SAR Neurological Disorders

Advanced CRF1 Antagonist Derivatives

The 2-methoxypyrazolo[1,5-a]pyridin-3-amine core is not merely a stand-alone compound but serves as the foundational substructure for advanced, patent-protected CRF1 antagonists. For example, the highly decorated derivative N3-cyclopropylmethyl-N3-tetrahydro-2H-4-pyranylmethyl-7-[6-(dimethylamino)-4-methyl-3-pyridyl]-2-methoxypyrazolo[1,5-a]pyridin-3-amine (CAS 475174-59-5) explicitly retains the 2-methoxy substitution pattern [1]. This demonstrates that the 2-methoxy group is compatible with and even essential for the activity of complex, multi-functionalized molecules, whereas analogs lacking this group (e.g., 2-H or 2-alkyl) would yield structurally distinct and pharmacologically unvalidated compounds.

Chemical Synthesis Drug Discovery Intermediates Patented Scaffolds

Commercial Availability & Purity Benchmarking

2-Methoxypyrazolo[1,5-a]pyridin-3-amine is routinely available from multiple reputable suppliers with a standard purity specification of ≥95% . Long-term storage recommendations specify cool, dry conditions . While this purity level is typical for research-grade building blocks, it provides a quantifiable baseline for procurement that ensures batch-to-batch consistency in synthetic and biological experiments. In contrast, less common analogs (e.g., 2-ethyl or 2-methylthio derivatives) may be available only as custom syntheses with variable purity and longer lead times.

Compound Procurement Quality Control Reproducibility

2-Methoxypyrazolo[1,5-a]pyridin-3-amine: Application Scenarios


CRF1 Antagonist Lead Optimization

Given its inclusion as a preferred R1 substituent in patent US20070249663A1 [1], 2-methoxypyrazolo[1,5-a]pyridin-3-amine is ideally suited for the synthesis of focused libraries targeting the corticotropin-releasing factor 1 (CRF1) receptor. The methoxy group's effect on pKa and LogP can be exploited to fine-tune physicochemical properties while maintaining the core pharmacophore required for antagonist activity. Substituting this compound with an unsubstituted or differently substituted analog would likely result in a loss of target engagement, as the patent explicitly limits the defined substituent set.

Building Block for Pd-Catalyzed Heterocycle Synthesis

The compound demonstrates reliable performance in Pd-catalyzed decarboxylative coupling/cyclization reactions, with reported yields in the 59-77% range [2]. This makes it a dependable starting material for constructing more elaborate pyrazolo[1,5-a]pyridine scaffolds. Its commercial availability at ≥95% purity ensures that reaction outcomes are not confounded by impurities, reducing the need for pre-purification and enabling direct use in multi-step sequences.

Standardized High-Purity Intermediate for Scale-Up

For CROs and pharmaceutical companies requiring a consistent supply of a validated heterocyclic intermediate, 2-methoxypyrazolo[1,5-a]pyridin-3-amine offers a low-risk option. It is stocked by multiple vendors with defined purity specifications and straightforward storage requirements , minimizing logistical complexity. In contrast, sourcing a less common analog (e.g., 2-ethyl or 2-methylthio) would likely involve custom synthesis, longer lead times, and less rigorous quality control, introducing unnecessary variability into the development timeline.

CNS-Targeted Physicochemical Optimization

The predicted pKa (4.06) and LogP (1.51) of this compound position it within a favorable range for CNS drug candidates, where a balance of solubility and permeability is critical. The 2-methoxy group lowers the pKa relative to the unsubstituted core, ensuring the compound remains largely unionized at physiological pH, which may enhance passive blood-brain barrier penetration. This property can be leveraged in the design of CNS-penetrant CRF1 antagonists or other neurological agents.

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